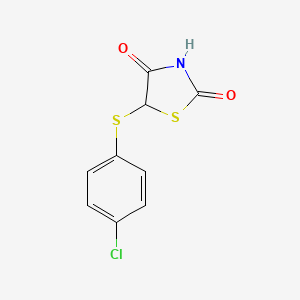

5-(4-氯苯基硫基)-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

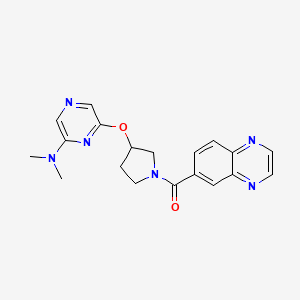

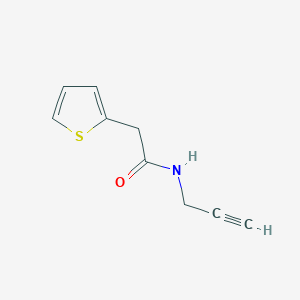

The compound “5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione” is a chemical compound that has been studied in the context of its potential biological activities . It has been found to interact with the active-site residues of human glycolate oxidase (hGOX), a flavodehydrogenase of L-2-hydroxy acids .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, a related compound was synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .Molecular Structure Analysis

The molecular structure of “5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione” can be analyzed using techniques such as X-ray diffraction. For example, the crystal structure of human glycolate oxidase (hGOX) in complex with a similar compound has been determined at a resolution of 2.8 Å . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis

The chemical reactions involving “5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione” can be complex and may involve multiple steps. As mentioned in the synthesis analysis, the creation of similar compounds often involves processes such as esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .科学研究应用

催化不对称共轭加成和硫代化

5-(4-氯苯硫代)-噻唑烷-2,4-二酮已被用作不对称催化中的亲核试剂。此应用涉及以手性氨基酸为基础的(硫代)脲-叔胺作为催化剂,促进不对称共轭加成到硝基烯烃和硫代化到 N-(硫代)-琥珀酰亚胺。此过程产生具有高对映和非对映选择性的生物学意义上的 5-芳基-5-取代噻唑烷-2,4-二酮,显示出针对不同癌细胞系的潜在抗癌活性 (Jiao 等,2016)。

抗菌活性

5-(4-氯苯硫代)-噻唑烷-2,4-二酮的一些衍生物表现出显著的抗菌特性。这些衍生物对各种革兰氏阳性病原体有效,显示出作为抗菌剂的潜力。这些化合物的合成涉及各种方法,包括无溶剂反应,产生具有相当大的抗菌潜力的产物 (Paiva 等,2018)。

非线性光学 (NLO) 材料和抗菌活性

5-(4-氯苯硫代)-噻唑烷-2,4-二酮的某些衍生物的量子化学计算和分子对接研究表明它们适合作为非线性光学 (NLO) 材料。一些衍生物显示出有希望的抗菌活性,特别是对伤寒沙门氏菌,表明有望开发针对肠热病的药物 (Fatma 等,2018)。

自由基清除能力

5-(4-氯苯硫代)-噻唑烷-2,4-二酮的衍生物已对其抗氧化特性进行了研究。这些研究涉及评估对超氧化物阴离子形成和稳定自由基的影响,显示出显着的自由基清除能力 (Bozdağ‐Dündar 等,2009)。

针对癌症的合成和抗增殖活性

新型噻唑烷-2,4-二酮衍生物(包括具有 5-(4-氯苯硫代) 部分的衍生物)的合成显示出针对各种人类癌细胞系的抗增殖活性。这些化合物以它们与某些癌细胞的相互作用为特征,表明它们作为抗癌剂的潜力 (Chandrappa 等,2008)。

抗糖尿病剂

已经合成并评估了 5-(4-氯苯硫代)-噻唑烷-2,4-二酮及其衍生物的抗糖尿病活性。这些化合物已在各种动物模型中显示出降血糖和降脂活性,为抗糖尿病药物开发领域做出了贡献 (Sohda 等,1982)。

属性

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-5-1-3-6(4-2-5)14-8-7(12)11-9(13)15-8/h1-4,8H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMIKAABNECQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2C(=O)NC(=O)S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2828876.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2828882.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)